6-Bromo-7-methoxyquinoline
Overview
Description
6-Bromo-7-methoxyquinoline is a brominated and methoxylated derivative of quinoline, a heterocyclic aromatic organic compound Quinoline itself is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals
Synthetic Routes and Reaction Conditions:
Bromination of 7-Methoxyquinoline: The compound can be synthesized by the bromination of 7-methoxyquinoline using bromine (Br2) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction typically occurs at room temperature or slightly elevated temperatures.
Methylation of 6-Bromoquinoline: Alternatively, 6-bromoquinoline can be methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methoxy group at the 7-position.
Industrial Production Methods: Industrial production of this compound involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 6-hydroxy-7-methoxyquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Reducing agents such as zinc (Zn) or hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroxyquinoline: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
6-Bromo-7-methoxyquinoline has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the development of new drugs and probes.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-7-methoxyquinoline exerts its effects depends on its specific application. For instance, in antimicrobial applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antimicrobial Action: Targets bacterial cell wall synthesis enzymes or protein function.
Anticancer Action: Targets apoptotic pathways and cell cycle regulation.
Comparison with Similar Compounds
6-Bromo-7-methoxyquinoline is unique due to its specific substitution pattern on the quinoline core. Similar compounds include:
6-Chloro-7-methoxyquinoline: Similar structure but with chlorine instead of bromine.
7-Methoxyquinoline: Lacks the bromine atom.
6-Bromoquinoline: Lacks the methoxy group.
Properties
IUPAC Name |
6-bromo-7-methoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHUBQTGCSWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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